2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide
CAS No.: 13480-70-1
Cat. No.: VC2318061
Molecular Formula: C15H15BrN2O3S
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13480-70-1 |
|---|---|
| Molecular Formula | C15H15BrN2O3S |
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C15H15BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19) |
| Standard InChI Key | OWRLSZLRESMVMO-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr |
| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr |
Introduction
Chemical Structure and Properties
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide (CAS: 13480-70-1) is a synthetic organic compound with distinctive structural features that contribute to its chemical and biological properties. The compound contains several key functional groups that define its reactivity and potential applications in various fields.
Molecular Composition and Identifiers
The compound is characterized by specific chemical identifiers that allow for precise classification and recognition in scientific literature and databases.
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
| Molecular Formula | C₁₅H₁₅BrN₂O₃S |
| Molecular Weight | 383.3 g/mol |
| CAS Number | 13480-70-1 |
| InChI Key | OWRLSZLRESMVMO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr |
The molecular structure features a brominated acetamide group attached to a phenyl ring, which is further functionalized with a methylanilino sulfonyl group. This unique arrangement of functional groups confers specific physicochemical properties that influence its behavior in chemical reactions and biological systems.
Structural Features and Chemical Characteristics
The compound contains several key structural elements:
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A bromine-substituted acetamide group (-NHCOCH₂Br)
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A sulfonamide linkage (-SO₂-)
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A methyl-substituted aniline moiety
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A para-substituted phenyl ring system
These structural components create a molecule with particular chemical characteristics including moderate lipophilicity, hydrogen bond donor and acceptor sites, and electrophilic centers that can participate in various biochemical interactions. The presence of the bromine atom, in particular, creates an electrophilic site that can engage in nucleophilic substitution reactions, potentially enabling covalent binding with biological targets.
Synthesis and Preparation Methods
The synthesis of 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide typically involves multiple reaction steps to incorporate the various functional groups in the appropriate arrangement.
General Synthetic Approaches
Synthesis of this compound generally follows established procedures for sulfonamide and acetamide formation. The preparation typically involves the reaction of appropriately substituted precursors under controlled conditions to achieve the desired molecular architecture.
A typical synthetic route may include:
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Formation of the sulfonamide linkage between a methylaniline derivative and a suitably activated sulfonic acid
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Attachment of the bromoacetyl group to the amino-substituted phenyl ring through an acylation reaction
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Purification steps including recrystallization or chromatographic techniques
The precise reaction conditions, including solvent systems, temperature, and catalysts, are crucial for achieving high yields and purity of the final product.
Chemical Reactivity and Reaction Profiles
Types of Reactions
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide participates in various chemical reactions primarily due to its functional groups:
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Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles such as amines, thiols, or alcohols, making this compound useful for chemical derivatization and bioconjugation.
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Hydrolysis: The acetamide and sulfonamide groups can undergo hydrolysis under acidic or basic conditions, leading to cleavage of these functional groups.
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Oxidation and Reduction: The compound can undergo various redox reactions depending on the reagents and conditions employed.
Reaction Conditions and Parameters
The reactivity of 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is influenced by several factors:
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Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) often facilitate nucleophilic substitution reactions.
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Temperature and pH: These parameters significantly affect reaction rates and selectivity.
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Catalysts: Various catalysts can enhance specific reaction pathways, particularly for complex transformations.
Biological Activities and Applications
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide and structurally related compounds have been investigated for various biological activities, making them subjects of interest in medicinal chemistry and biochemical research.
Antimicrobial Properties
The presence of the sulfonamide group in the compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial growth and reproduction. The bromoacetamide moiety may further enhance antimicrobial properties through alkylation of essential biomolecules in microorganisms.
Applications in Proteomics Research
The compound's structure makes it suitable for applications in chemical proteomics. The bromoacetamide group can function as an electrophilic warhead that covalently modifies nucleophilic amino acid residues (particularly cysteines) in proteins. This property allows the compound to be used as a chemical probe for studying protein structure and function.
Comparison with Related Compounds
To better understand the properties and potential applications of 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide, it is instructive to compare it with structurally related compounds.
Structural Analogs and Their Properties
| Compound | Structural Differences | Potential Advantages |
|---|---|---|
| 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide | Reference compound | Combined sulfonamide and bromoacetamide functionalities |
| 4-Bromo-N,N-dimethylaniline | Lacks sulfonyl and acetamide groups | Simpler structure, different reactivity profile |
| 2-Bromo-4-methylaniline | Lacks sulfonyl and acetamide functionalities | Different biological targeting capabilities |
| Sulfonylamino phenylacetamide derivatives | Variations in substituents on the phenyl rings | Modified pharmacokinetic properties and biological activities |
These structural analogs exhibit different chemical and biological properties, highlighting the importance of specific functional groups in determining a compound's behavior in various applications .
Current Research Directions
Current research involving 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide and related compounds focuses on several key areas:
Medicinal Chemistry Applications
Researchers are exploring the potential of this compound and its derivatives as lead structures for drug development. The presence of the bromoacetamide group provides opportunities for structure-activity relationship studies, as this moiety can be modified to tune reactivity and selectivity toward biological targets.
Proteomics and Chemical Biology
The compound's ability to covalently modify proteins makes it valuable in proteomics research. Scientists are utilizing such compounds to develop chemical probes for mapping protein structures and functions, particularly for proteins that are difficult to study using traditional methods.
Structure-Activity Relationship Studies
Investigations into the relationship between structural modifications and biological activities are ongoing. These studies aim to identify which structural features are essential for specific biological activities and how modifications affect potency and selectivity .
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